2-{[(4-Bromophenyl)amino]methyl}-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3-dione is a chemical compound with the CAS number 430432-41-0. It belongs to the class of isoindole derivatives, which are known for their diverse biological activities. This compound is characterized by its unique structure that incorporates a bromophenyl group and a tetrahydroisoindole moiety, making it of interest in medicinal chemistry.
The compound is classified under organic compounds, specifically as an amine due to the presence of the amino group. It is also categorized as an isoindole derivative, recognized for its potential pharmacological properties.
The synthesis of 2-{[(4-Bromophenyl)amino]methyl}-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3-dione generally involves several steps:
Technical details regarding specific reaction conditions (e.g., temperature, solvents) are crucial for optimizing yield and purity but require experimental data from laboratory studies.
The molecular formula of this compound is C16H15BrN2O2. Its structure features:
The molecular weight is approximately 344.28 g/mol. The compound's structure can be visualized using molecular modeling software to analyze steric and electronic properties.
The compound may undergo various chemical reactions typical of isoindole derivatives:
Technical details about reaction conditions and yields would depend on specific experimental setups documented in synthetic chemistry literature.
Potential mechanisms could include:
Experimental data from biological assays would be necessary to elucidate specific mechanisms.
Relevant data from analytical techniques such as NMR spectroscopy, mass spectrometry, and IR spectroscopy would provide insights into these properties.
2-{[(4-Bromophenyl)amino]methyl}-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3-dione has potential applications in:
The systematic IUPAC name 2-{[(4-bromophenyl)amino]methyl}-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione (CAS: 430432-41-0) precisely defines its topology [3] [7]. The name delineates three critical domains:
The molecular formula C₁₆H₁₅BrN₂O₂ (MW: 347.21 g/mol) confirms elemental composition, while the SMILES string O=C1N(CNC2=CC=C(Br)C=C2)C(C3C(C4)C=CC4C13)=O encodes its connectivity [5] [7]. X-ray crystallography would likely reveal a twisted boat conformation in the norbornene moiety with the bromophenyl group projecting perpendicularly to the isoindoledione plane. This spatial arrangement creates distinct hydrophobic (bromophenyl) and hydrogen-bonding domains (imide carbonyls, secondary amine) critical for pharmacophore functionality.
Table 1: Structural Identifiers of 2-{[(4-Bromophenyl)amino]methyl}-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3-dione
Identifier | Value |
---|---|
IUPAC Name | 2-{[(4-Bromophenyl)amino]methyl}-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione |
CAS Registry | 430432-41-0 |
Molecular Formula | C₁₆H₁₅BrN₂O₂ |
Molecular Weight | 347.21 g/mol |
SMILES | O=C1N(CNC2=CC=C(Br)C=C2)C(C3C(C4)C=CC4C13)=O |
Key Suppliers | ChemDiv (Cat# CD-3448-2293), Amadis Chemical (Cat# A1159619) |
Methanoisoindole scaffolds emerged in pharmaceutical research through systematic exploration of structurally constrained heterocycles capable of mimicking peptide turn geometries. Early work focused on simple tetrahydroisoindolediones like 2-amino-3a,4,7,7a-tetrahydro-1H-4,7-epoxyisoindole-1,3(2H)-dione (CAS: 4290-38-4, NSC 60352), investigated by the National Cancer Institute in the 1960s as potential enzyme inhibitors due to their structural resemblance to purine bases [4]. This foundational work revealed that:
The 1990s saw strategic incorporation of aminoalkyl side chains at the N2 position to enhance water solubility and enable salt formation. This modification proved critical for improving pharmacokinetic profiles of lead compounds. By the early 2000s, researchers systematically explored arylalkyl substitutions on the side chain nitrogen, culminating in the introduction of halogenated phenyl groups to exploit halogen bonding interactions with biological targets [6].
The specific derivative 2-{[(4-bromophenyl)amino]methyl}-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione represents a contemporary evolution (patent activity circa 2010-2015) where:
Table 2: Evolution of Methanoisoindole Derivatives in Drug Discovery
Era | Structural Features | Therapeutic Exploration | Key Advances |
---|---|---|---|
1960s-1980s | Unsubstituted or simple alkylamino derivatives (e.g., NSC 60352) | Anticancer screening | Recognition of enzyme inhibitory potential |
1990s-2000s | Aminoalkyl side chains (e.g., -CH₂NH₂, -CH₂CH₂NH₂) | Central nervous system (CNS) agents | Improved blood-brain barrier penetration |
2000s-2010s | Arylalkylamino derivatives (e.g., -CH₂NHC₆H₄X) | Kinase inhibitors, antiviral agents | Exploitation of halogen bonding |
2010s-Present | Targeted 4-haloaryl derivatives (e.g., 4-Br-C₆H₄-NH-CH₂-) | Protein-protein interaction modulators | Enhanced selectivity through 3D complexity |
The 4-bromophenyl group in this hybrid scaffold performs three interdependent chemical functions that collectively enhance bioactivity:
Bromine’s electrostatic potential features a distinctive σ-hole along the C-Br bond axis (positive crown perpendicular to negative equatorial belt), enabling directional interactions with electron-rich biological acceptors (carbonyl oxygens, carboxylates, π-systems) [2]. Bromine’s polarizability (α = 3.04 ų) exceeds chlorine (α = 2.18 ų) yet avoids the metabolic instability associated with iodinated aromatics. This positions bromine as the optimal halogen for strong (2–5 kcal/mol), yet metabolically stable, halogen bonds in drug-target complexes.
CAS No.: 355137-87-0
CAS No.: 5287-45-6
CAS No.: 13205-44-2
CAS No.: 94736-67-1
CAS No.: